molecular formula C21H20N2O4 B12614213 Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- CAS No. 651022-86-5

Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-

Cat. No.: B12614213
CAS No.: 651022-86-5
M. Wt: 364.4 g/mol
InChI Key: GAJOCFUTGRDBFY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- (hereafter referred to as the target compound) is a substituted benzoic acid derivative featuring a tertiary amine group at the 4-position of the benzene ring. This amine group is bonded to both a 3,4-dimethoxyphenyl moiety and a 3-pyridinylmethyl substituent. The compound’s structure combines aromatic, heterocyclic, and polar functional groups, which may confer unique physicochemical and pharmacological properties.

Properties

CAS No.

651022-86-5

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

4-[3,4-dimethoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid

InChI

InChI=1S/C21H20N2O4/c1-26-19-10-9-18(12-20(19)27-2)23(14-15-4-3-11-22-13-15)17-7-5-16(6-8-17)21(24)25/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

GAJOCFUTGRDBFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C3=CC=C(C=C3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boronic acids as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the amino group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzoic Acid, 4-[[(3,4-Dimethoxyphenyl)Amino]Methyl]-

  • Structure: Features a 3,4-dimethoxyphenyl group linked via a methylene bridge to the amino group at the 4-position of benzoic acid.
  • Key Differences : Lacks the 3-pyridinylmethyl substituent present in the target compound.
  • Lower molecular weight and hydrophilicity compared to the target compound may influence solubility and membrane permeability .

4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Benzoic Acid

  • Structure: Substituted with a pyrimidinylamino group containing a 3-pyridinyl substituent at the 3-position of the benzoic acid.
  • Key Differences : The pyridinyl group is part of a pyrimidine ring system, unlike the direct pyridinylmethyl linkage in the target compound.
  • Increased rigidity due to the fused pyrimidine ring may reduce conformational flexibility, affecting binding kinetics .

Benzoic Acid, 4-[[[4-(3,4-Dimethoxyphenyl)-2-Pyrimidinyl]Amino]Methyl]-

  • Structure : Combines a 3,4-dimethoxyphenyl-substituted pyrimidine ring linked via a methylene group to the benzoic acid core.
  • Key Differences : The pyrimidine ring replaces the tertiary amine structure of the target compound.
  • Implications :
    • The pyrimidine moiety may enhance metabolic stability due to reduced susceptibility to oxidative deamination.
    • Electronic effects from the pyrimidine’s nitrogen atoms could alter acidity (pKa) of the benzoic acid group .

4-[(2-Pyridinylmethyl)Amino]Benzoic Acid

  • Structure: Contains a 2-pyridinylmethyl group attached to the amino substituent at the 4-position.
  • Key Differences : Lacks the 3,4-dimethoxyphenyl group and uses 2-pyridinyl instead of 3-pyridinyl.
  • Implications: Positional isomerism of the pyridine ring (2- vs. 3-) may affect steric interactions with binding pockets.

Structural and Functional Comparison Table

Compound Name Substituents at 4-Position Key Functional Groups Pharmacokinetic Implications
Target Compound 3,4-Dimethoxyphenyl + 3-pyridinylmethyl Tertiary amine, methoxy, pyridine High lipophilicity (methoxy), potential for dual receptor interactions (aromatic and heterocyclic)
Benzoic Acid, 4-[[(3,4-Dimethoxyphenyl)Amino]Methyl]- 3,4-Dimethoxyphenylaminomethyl Secondary amine, methoxy Moderate solubility, limited heterocyclic interactions
4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Benzoic Acid Pyrimidinylamino with 3-pyridinyl Pyrimidine, pyridine Enhanced hydrogen bonding, rigid structure
4-[(2-Pyridinylmethyl)Amino]Benzoic Acid 2-Pyridinylmethyl Secondary amine, pyridine Lower lipophilicity, steric hindrance at 2-position

Research Findings and Implications

  • Methoxy Groups : The 3,4-dimethoxyphenyl substituent in the target compound and its analogues (e.g., ) is associated with increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Pyridine vs. Pyrimidine: Pyridine-containing derivatives (e.g., ) show variability in receptor affinity depending on the substituent’s position and conjugation.
  • Tertiary Amine vs. Secondary Amine: The tertiary amine in the target compound may offer greater resistance to enzymatic degradation compared to secondary amines in analogues like 4-[(2-pyridinylmethyl)amino]benzoic acid .

Biological Activity

Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- (CAS Number: 593237-21-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a 3-pyridinylmethylamino group. Its molecular formula is C21H20N2O4C_{21}H_{20}N_{2}O_{4}, indicating a relatively large and complex structure that contributes to its unique biological properties.

The biological activity of benzoic acid derivatives often involves interaction with specific molecular targets. For instance, the compound may modulate enzyme activity or interfere with cellular signaling pathways, which can lead to various pharmacological effects.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study tested various derivatives against Gram-positive bacteria, revealing that modifications on the aniline moiety could enhance antibacterial potency. The structure-activity relationship (SAR) indicated that lipophilic substituents significantly improved activity against Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound StructureMIC (μg/mL)Bacterial Strain
Unsubstituted>64S. aureus ATCC 33591
4-Bromo-3-methyl1B. subtilis ATCC 6623
3,4-Dichloro0.5S. aureus
Trifluoromethyl2Various strains

This table illustrates the varying degrees of effectiveness based on structural modifications.

Anticancer Activity

In addition to antimicrobial properties, benzoic acid derivatives have been investigated for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression.

Case Study: Anticancer Efficacy

A particular study focused on a derivative similar to benzoic acid, demonstrating its ability to inhibit proliferation in human cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases, leading to increased apoptosis rates.

Safety and Toxicity

While exploring the biological activity of benzoic acid derivatives, it is crucial to assess their safety profiles. Research indicates that some compounds exhibit low cytotoxicity with negligible hemolytic activity at concentrations up to 64μg/mL64\mu g/mL. This suggests potential for therapeutic applications without significant adverse effects on red blood cells.

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